![molecular formula C29H50O6 B12569404 Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- CAS No. 188893-12-1](/img/structure/B12569404.png)
Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]- : est un composé organique complexe de formule moléculaire C29H50O6. Il se caractérise par la présence de deux longues chaînes hydroxyundécyl attachées à un noyau d'acide benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, implique généralement l'estérification de dérivés d'acide benzoïque avec du 11-hydroxyundécanol. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par recristallisation ou chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Le noyau d'acide benzoïque peut être réduit pour former des dérivés d'alcool benzylique.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile pour former des éthers ou des esters.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base telle que la pyridine.
Principaux produits :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de dérivés d'alcool benzylique.
Substitution : Formation d'éthers ou d'esters.
Applications De Recherche Scientifique
Chimie : En chimie, l'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, est utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, ce composé peut être utilisé pour étudier les interactions entre les acides hydroxyles à longue chaîne et les membranes biologiques. Sa nature amphiphile en fait un composé modèle utile pour étudier la dynamique des membranes et la perméabilité .
Médecine : En médecine, les dérivés de l'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, peuvent avoir un potentiel en tant qu'agents thérapeutiques. La recherche est en cours pour explorer son efficacité dans les systèmes d'administration de médicaments et comme précurseur de composés bioactifs .
Industrie : Dans les applications industrielles, ce composé peut être utilisé comme tensioactif ou émulsifiant en raison de ses propriétés amphiphile. Il peut également trouver une application dans la formulation de cosmétiques et de produits de soins personnels .
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, implique son interaction avec les membranes biologiques. Les longues chaînes hydroxyundécyl peuvent s'insérer dans les bicouches lipidiques, modifiant la fluidité et la perméabilité de la membrane. Cela peut affecter la fonction des protéines membranaires et des voies de signalisation. Le noyau d'acide benzoïque peut également interagir avec des récepteurs ou des enzymes spécifiques, modulant leur activité .
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]- involves its interaction with biological membranes. The long hydroxyundecyl chains can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The benzoic acid core may also interact with specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Acide 4-(11-hydroxyundécyloxy)benzoïque
- Acide benzoïque, 4-[(11-hydroxyundécyl)oxy]-
- Benzoate de méthyle 4-[(11-hydroxyundécyl)oxy]-
Comparaison : L'acide benzoïque, 3,4-bis[(11-hydroxyundécyl)oxy]-, est unique en raison de la présence de deux chaînes hydroxyundécyl, tandis que les composés similaires peuvent n'avoir qu'une seule de ces chaînes ou des substituants différentsPar exemple, la présence de deux chaînes hydroxyundécyl peut améliorer la nature amphiphile du composé, le rendant plus efficace en tant que tensioactif ou émulsifiant .
Propriétés
Numéro CAS |
188893-12-1 |
|---|---|
Formule moléculaire |
C29H50O6 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
3,4-bis(11-hydroxyundecoxy)benzoic acid |
InChI |
InChI=1S/C29H50O6/c30-21-15-11-7-3-1-5-9-13-17-23-34-27-20-19-26(29(32)33)25-28(27)35-24-18-14-10-6-2-4-8-12-16-22-31/h19-20,25,30-31H,1-18,21-24H2,(H,32,33) |
Clé InChI |
VUBCBTMSXDIWNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


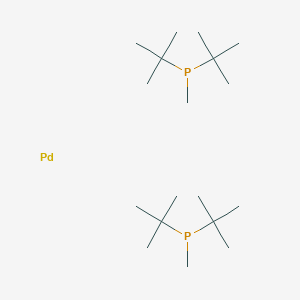
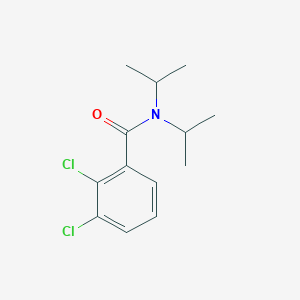
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)


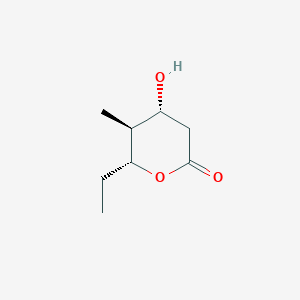
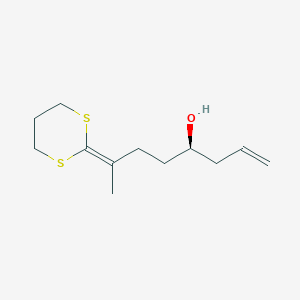
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
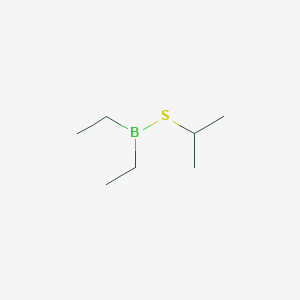
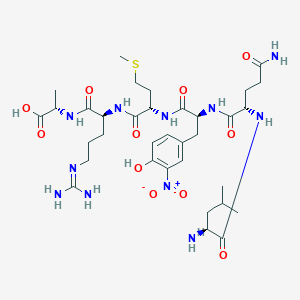

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
